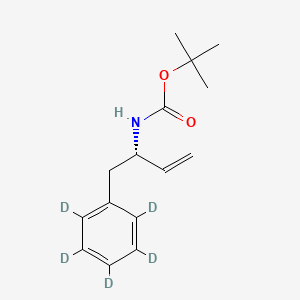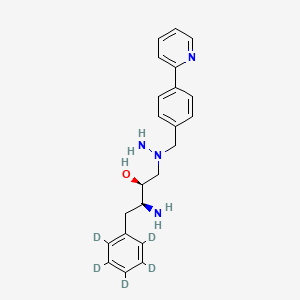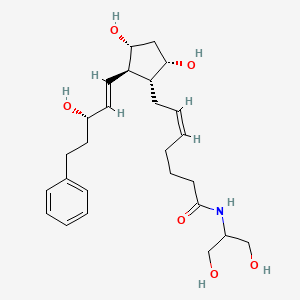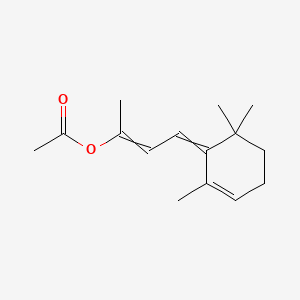![molecular formula C13H17NO4 B563792 Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate CAS No. 1076198-08-7](/img/structure/B563792.png)
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is a colorless liquid with a strong, fruity, apple-like, slightly green odor . It is used as a flavor and fragrance agent .
Synthesis Analysis
This compound can be prepared by acetalization of ethyl acetoacetate with ethylene glycol . The synthesis process involves an acid-catalyzed cyclization reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H14O4 . Its molecular weight is 174.198 . The SMILES string representation is O=C(OCC)CC1©OCCO1 .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is acetalization . This involves the reaction of ethyl acetoacetate with ethylene glycol .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.084–1.092 g/cm3 and a refractive index (n 20D) of 1.431–1.435 . It has a strong, fruity, apple-like, slightly green odor .Applications De Recherche Scientifique
Process Intensification for Ester Production
Ethyl acetate, a compound structurally related to Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate, is extensively utilized in various industries. Research on ethyl acetate production through process intensification techniques such as reactive distillation and pervaporation-assisted reactive distillation demonstrates the potential for energy savings and economic effectiveness. These techniques overcome chemical equilibrium limitations and may provide insights into efficient production methods for related esters, including Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate (Patil & Gnanasundaram, 2020).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another ester, have been studied to understand its behavior in soil and groundwater. Microorganisms capable of degrading ETBE aerobically could provide clues to the biodegradability of similar compounds. This research highlights the importance of considering the environmental impact and biodegradation pathways of chemical compounds used in industrial applications (Thornton et al., 2020).
Toxicological Review
A toxicological review of ethyl tertiary-butyl ether (ETBE) offers insights into the potential health and environmental impacts of esters used in gasoline. Understanding the toxicology of such compounds is crucial for assessing the risks associated with their use and can inform safety guidelines for related chemicals (Mcgregor, 2007).
Synthesis of Antithrombotic Drugs
Research into the synthesis of (S)-clopidogrel, an antithrombotic drug, involves complex organic reactions that could be relevant to the synthesis of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate. The methodologies discussed could provide a foundation for developing synthetic routes for similar compounds (Saeed et al., 2017).
Ionic Liquid-Based Technologies
The potential of ionic liquids to dissolve and process biopolymers like cellulose suggests their use in the synthesis and modification of complex organic compounds. This technology could be applicable in creating or processing compounds like Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate, offering environmentally friendly alternatives to traditional solvents (Ostadjoo et al., 2018).
Propriétés
IUPAC Name |
ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-16-12(15)8-11-5-4-10(9-14-11)13(2)17-6-7-18-13/h4-5,9H,3,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWEYUBRFGTSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2(OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652583 |
Source


|
| Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate | |
CAS RN |
1076198-08-7 |
Source


|
| Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)







